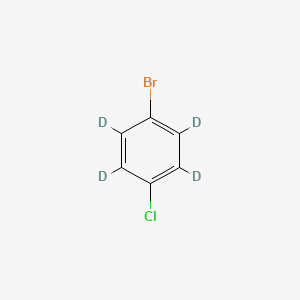

1-Bromo-4-chlorobenzene-d4

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-4-chloro-2,3,5,6-tetradeuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl/c7-5-1-3-6(8)4-2-5/h1-4H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDODQWIKUYWMW-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1Cl)[2H])[2H])Br)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80745861 | |

| Record name | 1-Bromo-4-chloro(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134415-42-2 | |

| Record name | 1-Bromo-4-chloro(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 134415-42-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of 1-Bromo-4-chlorobenzene-d4 in Modern Analytical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analytical chemistry, particularly within chromatographic and mass spectrometric techniques, the precision and accuracy of measurements are paramount. The use of internal standards is a fundamental practice to ensure the reliability of analytical data. Among the various types of internal standards, deuterated compounds have emerged as a gold standard. This technical guide delves into the application of 1-Bromo-4-chlorobenzene-d4, a deuterated aromatic compound, as an internal standard in research, with a focus on gas chromatography-mass spectrometry (GC-MS) methodologies.

Core Application: An Internal Standard for Quantitative Analysis

This compound serves primarily as an internal standard in quantitative analysis.[1] Its deuteration—the replacement of hydrogen atoms with their heavier isotope, deuterium—renders it chemically almost identical to its non-deuterated counterpart, 1-Bromo-4-chlorobenzene. However, its increased mass allows it to be distinguished by a mass spectrometer. This characteristic is crucial for correcting variations that can occur during sample analysis, such as fluctuations in injection volume, sample loss during preparation, and changes in instrument response.

The utility of this compound extends to its role as a tracer in studies of pharmacokinetics and metabolism, where its isotopic signature allows researchers to follow the metabolic fate of the parent compound.[1]

Data Presentation: Performance in Quantitative Analysis

While specific method validation data for this compound is not extensively published, the performance of structurally similar deuterated internal standards in GC-MS analysis provides a strong indication of its expected efficacy. The following tables summarize typical validation parameters from methods utilizing analogous deuterated aromatic compounds, which are expected to be comparable for this compound.

Table 1: Comparison of Method Performance with Deuterated vs. Non-Deuterated Internal Standards

| Parameter | Method with Deuterated Internal Standard (e.g., this compound) | Method with Non-Deuterated Internal Standard |

| Linearity (R²) | > 0.999 | 0.995 |

| Accuracy (% Bias) | < 5% | < 15% |

| Precision (% RSD) | < 5% | < 15% |

| Limit of Quantitation | Lower | Higher |

Data is representative and based on the performance of analogous deuterated standards.

Table 2: Representative Method Validation Data for Analysis of a Halogenated Aromatic Compound using a Deuterated Internal Standard

| Parameter | Result |

| Recovery | > 91% |

| Precision (Repeatability, %RSD) | < 12% |

| Instrumental Limit of Detection (LOD) | 0.6 µg/kg |

| Expanded Uncertainty (at 10 µg/kg) | 17% |

This data is based on a validated method for a similar compound, d4-1,4-dichlorobenzene, and is illustrative of the expected performance.[2]

Experimental Protocols: A Detailed Methodology

The following is a representative experimental protocol for the use of this compound as an internal standard in the GC-MS analysis of a target analyte in a complex matrix, such as environmental water or biological plasma.

Preparation of Standard Solutions

-

Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol or hexane) in a Class A volumetric flask.

-

Internal Standard Working Solution (10 µg/mL): Perform a serial dilution of the stock solution with the appropriate solvent to achieve the desired concentration. The final concentration in the samples should be comparable to the expected concentration of the analyte.

-

Calibration Standards: Prepare a series of calibration standards containing the target analyte at various known concentrations. Spike each calibration standard with a constant amount of the this compound working solution.

Sample Preparation (Liquid-Liquid Extraction for a Water Sample)

-

To a 100 mL water sample, add a known and consistent volume of the this compound working solution.

-

Add a suitable extraction solvent, such as dichloromethane or hexane.

-

Shake the mixture vigorously for 2 minutes and allow the layers to separate.

-

Collect the organic layer.

-

Dry the organic extract over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

The sample is now ready for GC-MS analysis.

GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Injector: Splitless mode at 250°C.

-

Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Program: Start at 50°C for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for both the analyte and this compound.

-

Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Data Analysis

For each sample and calibration standard, calculate the ratio of the peak area of the analyte to the peak area of this compound. Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards. Determine the concentration of the analyte in the samples from this calibration curve.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for quantitative analysis using this compound as an internal standard.

Caption: General workflow for quantitative analysis using an internal standard.

Logical Relationship of Internal Standard Correction

The diagram below illustrates the logical principle of how a deuterated internal standard corrects for analytical variability.

Caption: Principle of internal standard correction for analytical variability.

References

physical and chemical properties of 1-Bromo-4-chlorobenzene-d4

An In-Depth Technical Guide to 1-Bromo-4-chlorobenzene-d4

This technical guide provides a comprehensive overview of the , tailored for researchers, scientists, and drug development professionals. The document details its characteristics, relevant experimental protocols, and key analytical data.

Core Physical and Chemical Properties

This compound is the deuterated analogue of 1-Bromo-4-chlorobenzene. The substitution of hydrogen with deuterium, its stable isotope, makes it a valuable tool in pharmaceutical research, particularly as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (GC-MS, LC-MS).[1] Deuteration can also alter metabolic profiles, a strategy known as "deuterium-fortification," potentially improving a drug's pharmacokinetic properties.[2]

Physicochemical Data

The following table summarizes the key and its non-deuterated counterpart for comparison. Properties for the deuterated compound are often estimated from the non-deuterated form, as bulk physical properties like melting and boiling points are not significantly affected by isotopic substitution.

| Property | This compound | 1-Bromo-4-chlorobenzene (Non-deuterated) |

| CAS Number | 134415-42-2[3][4] | 106-39-8[5] |

| Molecular Formula | C₆D₄BrCl[4] | C₆H₄BrCl[5][6] |

| Molecular Weight | 195.48 g/mol [3][4] | 191.45 g/mol [5][7] |

| Appearance | Crystals / Solid | Solid, Crystals[7] |

| Melting Point | 64-67 °C (lit.) (estimated) | 64-67 °C (lit.)[8] |

| Boiling Point | 196 °C (lit.) (estimated)[8] | 196 °C (lit.)[8] |

| Purity | ≥98%[4] | 99% |

| InChI Key | NHDODQWIKUYWMW-UHFFFAOYSA-N[5] | NHDODQWIKUYWMW-UHFFFAOYSA-N[5][9] |

Synthesis and Chemical Reactivity

Dihalogenated aromatic compounds are valuable in synthetic organic chemistry due to the presence of two halogen atoms that allow for selective functionalization.[9]

Synthesis

A common laboratory method for synthesizing 1-Bromo-4-chlorobenzene is the Sandmeyer reaction .[9][10] This protocol can be adapted for the deuterated analogue by starting with a deuterated precursor. The general steps involve:

-

Diazotization: A primary aromatic amine (e.g., 4-Bromoaniline-d4) is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) to form a diazonium salt.[10]

-

Nucleophilic Substitution: The diazonium salt is then reacted with a copper(I) halide, such as copper(I) chloride (CuCl), which replaces the diazonium group with a chloride ion to yield the final product.[10]

Reactivity

1-Bromo-4-chlorobenzene can undergo nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile displaces one of the halides.[9] The differential reactivity of the C-Br and C-Cl bonds can be exploited for sequential, controlled introduction of other functional groups. It is also a key substrate in cross-coupling reactions like Suzuki and Heck couplings.

Analytical Characterization Workflow

The comprehensive characterization of this compound is crucial to confirm its identity, purity, and the extent of deuterium incorporation. A combination of spectroscopic and chromatographic techniques is employed for this purpose.[11]

Caption: Workflow for the analytical characterization of this compound.

Experimental Protocols

Detailed methodologies are essential for the accurate analysis of deuterated compounds.

Protocol 1: NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) is the most powerful tool for characterizing deuterated compounds, confirming deuterium incorporation and determining isotopic purity.[2]

-

Objective: To confirm the molecular structure and determine the sites and percentage of deuterium incorporation.

-

Instrumentation: 300 MHz (or higher) NMR Spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

-

Methodology:

-

¹H (Proton) NMR: This spectrum is used to identify and quantify any remaining protons. The significant reduction or absence of signals in the aromatic region compared to the non-deuterated standard confirms high levels of deuteration.[2]

-

²H (Deuterium) NMR: This experiment directly observes the deuterium nuclei, confirming the specific sites of deuteration.[2]

-

Key Parameters: A specific deuterium probe is used. The resulting spectrum should show a signal in the aromatic region corresponding to the C-D bonds.

-

-

¹³C (Carbon-13) NMR: This analysis provides information on the carbon backbone. Deuteration causes small upfield shifts (isotope effects) and characteristic splitting patterns (C-D coupling), which further confirms deuteration.[2]

-

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the molecular weight and assess the purity of the compound.

-

Objective: To confirm the molecular weight, isotopic distribution, and chemical purity.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., nonpolar DB-5 or similar). The temperature program should be optimized to ensure good separation from any impurities.

-

MS Analysis: The mass spectrometer, operating in Electron Ionization (EI) mode, will detect the eluting compound.

-

-

Data Analysis:

-

The mass spectrum will show the molecular ion peak (M⁺). For this compound, this will be at m/z 195/197/199, reflecting the isotopic distribution of Br and Cl, shifted by +4 mass units compared to the non-deuterated compound (m/z 190/192/194).[5]

-

The purity is determined by the relative area of the main peak in the chromatogram.

-

Spectroscopic Data Summary

| Analysis Type | Non-deuterated (C₆H₄BrCl) | Deuterated (C₆D₄BrCl) - Expected Observations |

| Mass Spec (EI) | M⁺ peaks at m/z 190, 192, 194.[5] | M⁺ peaks shifted to m/z 194, 196, 198 (reflecting C₆D₄BrCl). The exact pattern depends on isotopic purity. |

| ¹H NMR | Two doublets in the aromatic region (~7.1-7.4 ppm).[9][12] | Significant reduction or absence of signals in the aromatic region. Residual proton signals may be present. |

| ¹³C NMR | Shows distinct signals for the substituted and unsubstituted carbons in the aromatic ring. | Similar carbon signals but with characteristic C-D coupling patterns and slight upfield isotopic shifts.[2] |

| IR Spectroscopy | C-H stretching > 3000 cm⁻¹, C-Cl stretching, and C-Br stretching bands.[10] | Absence of aromatic C-H stretches. Presence of C-D stretching bands (typically ~2200-2300 cm⁻¹). |

Safety and Handling

1-Bromo-4-chlorobenzene is considered a hazardous substance.[7] It may cause skin and eye irritation and is harmful if inhaled or swallowed.[6][7] It is also toxic to aquatic organisms.[3][7]

-

Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[7][13] Use a dust mask or respirator if handling as a powder.

-

Handling: Use in a well-ventilated area or a fume hood. Avoid dust formation.[6] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7]

-

Storage: Keep containers securely sealed in a dry, well-ventilated place. Avoid contamination with oxidizing agents.[7]

-

Spills: For minor spills, remove ignition sources and clean up using dry procedures to avoid generating dust. For major spills, alert emergency responders.[7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. chemscene.com [chemscene.com]

- 5. p-Bromochlorobenzene | C6H4BrCl | CID 7806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. Bromochlorobenzene - Wikipedia [en.wikipedia.org]

- 9. 1-Bromo-4-chlorobenzene | 106-39-8 | Benchchem [benchchem.com]

- 10. scribd.com [scribd.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. 4-Bromochlorobenzene(106-39-8) 1H NMR spectrum [chemicalbook.com]

- 13. echemi.com [echemi.com]

1-Bromo-4-chlorobenzene-d4 CAS registry number

CAS Registry Number: 134415-42-2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1-Bromo-4-chlorobenzene-d4, a deuterated aromatic compound widely utilized in scientific research and development. This document details its chemical and physical properties, safety information, and primary applications, with a focus on its role as an internal standard in analytical chemistry.

Core Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Chemical and Physical Properties

| Property | Value |

| CAS Registry Number | 134415-42-2[1][2] |

| Molecular Formula | C₆D₄BrCl[1] |

| Molecular Weight | 195.48 g/mol [1] |

| Appearance | Solid |

| Melting Point | 64-67 °C |

| Purity | ≥98%[1] |

| Isotopic Purity | 98 atom % D |

Table 2: Spectroscopic and Chromatographic Data

| Data Type | Description |

| SMILES | BrC1=C([2H])C([2H])=C(C([2H])=C1[2H])Cl[1] |

| LogP | 3.1025[1] |

Table 3: Safety Information

| Hazard Statement | Precautionary Statement |

| Toxic to aquatic life with long lasting effects. | Avoid release to the environment.[1] |

| Obtain special instructions before use.[1] | |

| Refer to special instructions/safety data sheets.[1] |

Applications in Research and Development

This compound is primarily utilized as an internal standard in quantitative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3] The incorporation of deuterium atoms provides a distinct mass difference from the non-deuterated analog, allowing for its use in isotope dilution methods. This is particularly valuable in pharmacokinetic and metabolic studies during drug development, where it can be used as a tracer.[3]

Experimental Protocols

General Protocol for Use as an Internal Standard in GC-MS Analysis

This protocol provides a general framework for the use of this compound as an internal standard for the quantification of an analyte of interest.

1. Preparation of Stock and Working Solutions:

- Internal Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound and dissolve it in a suitable volatile solvent (e.g., methanol, dichloromethane) to a final known volume in a volumetric flask.

- Internal Standard Working Solution (e.g., 10 µg/mL): Dilute the stock solution with the appropriate solvent to achieve the desired working concentration.

2. Sample and Calibration Standard Preparation:

- Calibration Standards: Prepare a series of calibration standards containing the analyte of interest at known concentrations. Spike each calibration standard with a constant, known amount of the this compound working solution.

- Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations of the analyte and spike with the same constant amount of the internal standard.

- Test Samples: Spike the unknown samples with the same constant amount of the internal standard.

3. GC-MS Analysis:

- Inject the prepared calibration standards, QC samples, and test samples into the GC-MS system.

- Develop a suitable GC method to achieve chromatographic separation of the analyte and the internal standard.

- Set up the MS to acquire data in a mode that allows for the selective detection and quantification of both the analyte and this compound (e.g., Selected Ion Monitoring - SIM).

4. Data Analysis:

- Integrate the peak areas of the analyte and the internal standard in each chromatogram.

- Calculate the response factor (RF) for the analyte relative to the internal standard for each calibration standard.

- Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the analyte concentration.

- Determine the concentration of the analyte in the test samples by using the peak area ratio from the sample and the calibration curve.

Proposed Synthesis of this compound

Starting Material: 4-Bromoaniline-d4

Reaction Scheme: A two-step process involving diazotization of the deuterated aniline followed by a copper(I) chloride-catalyzed Sandmeyer reaction.

Step 1: Diazotization of 4-Bromoaniline-d4

-

Dissolve 4-Bromoaniline-d4 in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) to the aniline solution while maintaining the low temperature. The diazonium salt formation should be monitored.

Step 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid.

-

Slowly add the cold diazonium salt solution from Step 1 to the CuCl solution.

-

Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction, which is often indicated by the cessation of nitrogen gas evolution.

-

After the reaction is complete, the crude product can be isolated by steam distillation or solvent extraction.

-

The crude this compound can then be purified by recrystallization or chromatography.

Note: This is a generalized protocol and would require optimization of reaction conditions, stoichiometry, and purification methods for optimal yield and purity.

Visualizations

Logical Workflow for using this compound as an Internal Standard

References

An In-depth Technical Guide to the Synthesis and Purification of 1-Bromo-4-chlorobenzene-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 1-Bromo-4-chlorobenzene-d4, a deuterated internal standard crucial for quantitative analyses in various scientific disciplines. The following sections detail the chemical properties, a plausible synthetic route based on established methods, purification protocols, and characterization data.

Compound Data Summary

The key physical and chemical properties of this compound are summarized in the table below. This data is essential for handling, reaction setup, and analytical characterization of the compound.

| Property | Value |

| Molecular Formula | C₆D₄BrCl |

| Molecular Weight | 195.48 g/mol |

| CAS Number | 134415-42-2 |

| Appearance | White to off-white solid |

| Melting Point | 65-67 °C (for non-deuterated) |

| Boiling Point | 196 °C (for non-deuterated) |

| Purity (Typical) | ≥98% |

Synthesis of this compound

The synthesis of this compound can be effectively achieved via a Sandmeyer reaction, a well-established method for the conversion of an aromatic amine to an aryl halide.[1][2] In this proposed synthesis, the starting material is deuterated 4-bromoaniline (4-bromoaniline-d4).

Synthesis Workflow

The overall workflow for the synthesis of this compound is depicted in the following diagram.

References

An In-Depth Technical Guide to Deuterated Internal Standards in Chromatography

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analytical chemistry, particularly within pharmaceutical and biomedical research, achieving the highest levels of accuracy and precision is paramount. The use of deuterated internal standards in conjunction with chromatographic techniques, especially liquid chromatography-mass spectrometry (LC-MS), has become the gold standard for robust and reliable quantification.[1][2][3] This technical guide provides a comprehensive exploration of the core principles, experimental methodologies, and critical considerations for the application of deuterated internal standards.

The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

The efficacy of deuterated internal standards is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS).[2][4] A deuterated internal standard is a version of the analyte of interest in which one or more hydrogen atoms have been replaced by their stable, heavier isotope, deuterium (²H).[5][6] This subtle modification allows the internal standard to be distinguished from the analyte by a mass spectrometer due to its higher mass-to-charge ratio (m/z).[2][6]

Because the deuterated standard is chemically and physically almost identical to the analyte, it exhibits nearly the same behavior throughout the entire analytical process.[2][5] This includes extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer source.[6] A known amount of the deuterated standard is added to the sample at the earliest possible stage, acting as a perfect mimic for the analyte.[4][7] Consequently, any loss of the analyte during sample preparation or variations in instrument response will be mirrored by the internal standard.[2][7] The final quantification is based on the ratio of the analyte's signal to that of the internal standard, which remains constant even in the presence of such variations, leading to highly accurate and precise results.[7][8]

Advantages of Deuterated Internal Standards

The use of deuterated internal standards offers significant advantages over other types of internal standards, such as structural analogs.

| Feature | Deuterated Internal Standard | Structural Analog Internal Standard |

| Co-elution | Nearly identical chromatographic retention time, ensuring both experience the same matrix effects.[9] | May have different retention times, leading to differential matrix effects and inaccurate quantification. |

| Extraction Recovery | Experiences the same extraction efficiency as the analyte due to identical physicochemical properties. | Differences in chemical structure can lead to variations in extraction efficiency.[10] |

| Ionization Efficiency | Very similar ionization response to the analyte, providing effective compensation for matrix-induced ion suppression or enhancement.[8] | Can have a significantly different ionization response, compromising the reliability of the data.[10] |

| Regulatory Acceptance | Widely recognized and preferred by regulatory agencies like the FDA and EMA for bioanalytical method validation.[10][11] | May not adequately compensate for variability and may face greater scrutiny during regulatory review.[1] |

Experimental Protocols

The successful implementation of deuterated internal standards relies on well-defined and validated experimental procedures.

The appropriate selection of a deuterated internal standard is a critical first step.

| Criteria | Recommendation | Rationale |

| Isotopic Purity | ≥98% | Minimizes interference from the presence of unlabeled analyte in the internal standard solution.[8][12] |

| Chemical Purity | >99% | Avoids interference from impurities.[12] |

| Mass Shift | ≥3 atomic mass units (amu) | Prevents isotopic crosstalk and interference from the natural isotopic abundance of the analyte.[3][8] |

| Position of Deuteration | On a chemically stable part of the molecule. | Avoids hydrogen-deuterium exchange with the solvent or during sample processing.[5][8] |

Accurate preparation of solutions is fundamental to the entire quantitative analysis.

-

Stock Solutions : Accurately weigh a suitable amount of the analyte and the deuterated internal standard reference materials.[4] Dissolve each in an appropriate high-purity organic solvent to create individual stock solutions of a known concentration (e.g., 1 mg/mL).[4] Store these solutions at an appropriate temperature, such as -20°C or -80°C.[4]

-

Working Solutions : Prepare a series of working standard solutions for the analyte by serial dilution of the stock solution.[10] Prepare a working solution of the deuterated internal standard at a fixed concentration.[10]

This is a common technique for the analysis of drugs in biological matrices like plasma or whole blood.

-

To a measured volume of the biological sample (e.g., 50 µL of whole blood), add the deuterated internal standard working solution (e.g., 100 µL).[7]

-

Add a protein precipitation agent, such as acetonitrile or a mixture of zinc sulfate and organic solvents.[7][13]

-

Vortex the mixture to ensure thorough mixing and precipitation of proteins.[1]

-

Centrifuge the samples to pellet the precipitated proteins.[1]

-

Transfer the clear supernatant, which contains the analyte and internal standard, to a new vial or plate for analysis.[1]

-

Chromatographic Separation : Inject the extracted samples into a liquid chromatography system.[1] A reversed-phase C18 column is commonly used to separate the analyte from other matrix components.[1] The chromatographic method should be optimized to ensure co-elution of the analyte and the deuterated internal standard.[6]

-

Mass Spectrometric Detection : Optimize the mass spectrometer parameters (e.g., precursor and product ions, collision energy) for both the analyte and the deuterated internal standard.[10]

-

Peak Integration : Integrate the chromatographic peak areas for both the analyte and the deuterated internal standard.[1][4]

-

Response Ratio Calculation : Calculate the ratio of the analyte peak area to the internal standard peak area for all samples, calibrators, and quality controls.[1]

-

Calibration Curve Construction : Generate a calibration curve by plotting the peak area ratio against the known concentrations of the calibrators.[1] A linear regression with appropriate weighting (e.g., 1/x or 1/x²) is typically used.[4]

-

Concentration Determination : Determine the concentrations of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[1]

Mandatory Visualizations

Caption: Experimental workflow for bioanalysis using a deuterated internal standard.

Caption: Logical relationship of how a deuterated IS corrects for variability.

Critical Considerations and Potential Pitfalls

While deuterated internal standards are powerful tools, their effective use requires careful consideration of several factors.

-

Deuterium Isotope Effect : The substitution of hydrogen with the heavier deuterium can sometimes lead to a slight difference in chromatographic retention time.[6] If this separation results in the analyte and internal standard eluting into regions of varying ion suppression, it can lead to inaccurate quantification.[5] Careful chromatographic method development is crucial to minimize this effect.[6]

-

Isotopic Crosstalk : This can occur if there is insufficient mass difference between the analyte and the internal standard, or if there are impurities.[3] It is essential to select a deuterated internal standard with a sufficient mass shift and to ensure the purity of both the analyte and the internal standard.[3]

-

Stability of Deuterium Labels : The deuterium atoms should be placed on a part of the molecule that is chemically stable and does not undergo hydrogen-deuterium exchange with the solvent or during sample processing.[5]

Conclusion

Deuterated internal standards are indispensable tools in modern quantitative chromatography, providing the foundation for robust, reliable, and accurate analysis.[7] By co-eluting with the analyte and exhibiting nearly identical physicochemical properties, they effectively compensate for the inherent variability in the analysis of complex samples.[1] A thorough understanding of their underlying principles, coupled with meticulous experimental design and validation, empowers researchers, scientists, and drug development professionals to generate high-quality, defensible data.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 10. benchchem.com [benchchem.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. benchchem.com [benchchem.com]

- 13. texilajournal.com [texilajournal.com]

1-Bromo-4-chlorobenzene-d4 material safety data sheet (MSDS)

An In-depth Technical Guide on the Material Safety Data Sheet (MSDS) for 1-Bromo-4-chlorobenzene-d4

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and hazardous properties of this compound. The information presented is aggregated from various safety data sheets and is intended to provide researchers and laboratory personnel with the necessary information to handle this chemical safely. Note that while the primary subject is the deuterated form (d4), much of the available safety data is for the non-deuterated analogue, 1-Bromo-4-chlorobenzene, which is expected to have very similar properties.

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of 1-Bromo-4-chlorobenzene and its deuterated form.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 134415-42-2 | [1] |

| Molecular Formula | C₆D₄BrCl | [1] |

| Molecular Weight | 195.48 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥98% | [1] |

| Melting Point | 64 - 67 °C / 147.2 - 152.6 °F (for non-deuterated) | [3] |

| Boiling Point | 196 °C / 385 °F (for non-deuterated) | |

| Flash Point | > 100 °C / > 212 °F (for non-deuterated) | [3] |

| Specific Gravity | 1.651 (for non-deuterated) | [3] |

Hazard Identification and Classification

This substance is considered hazardous. The following table outlines its classification and associated hazard statements.

| Hazard Classification | Code | Description | Source |

| Skin Irritation | H315 | Causes skin irritation | [4] |

| Eye Irritation | H319 | Causes serious eye irritation | [4] |

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation | [4] |

| Acute oral toxicity | Category 4 | Harmful if swallowed | [3] |

| Acute Inhalation Toxicity | Category 4 | Harmful if inhaled | [3] |

Experimental Protocols: Emergency Procedures

Detailed methodologies for handling emergency situations are crucial for laboratory safety.

First Aid Measures

-

If Inhaled: Move the person into fresh air. If they are not breathing, give artificial respiration. Consult a physician.[4]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[4]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[3]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Specific Hazards: Hazardous decomposition products formed under fire conditions include carbon oxides, hydrogen chloride gas, and hydrogen bromide gas.[5]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[4]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation and avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel the material. Keep in suitable, closed containers for disposal.[4]

Visualized Workflow: Accidental Spill Response

The following diagram outlines the logical steps to be taken in the event of an accidental spill of this compound.

Caption: A flowchart outlining the key steps for a safe and effective response to an accidental chemical spill.

References

Technical Guide: Isotopic Enrichment of 1-Bromo-4-chlorobenzene-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Bromo-4-chlorobenzene-d4, a deuterated analog of 1-Bromo-4-chlorobenzene. This stable isotope-labeled compound serves as a crucial tool in various scientific and research applications, particularly in quantitative analysis and as a tracer in metabolic studies.[1] This document outlines its chemical and physical properties, isotopic enrichment levels, and relevant experimental protocols.

Core Compound Data

This compound is a solid, crystalline substance at room temperature.[2][3] Its key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 134415-42-2 | [4] |

| Molecular Formula | C₆D₄BrCl | [4] |

| Molecular Weight | 195.48 g/mol | [4] |

| Isotopic Purity | 98 atom % D | [3] |

| Chemical Purity | ≥98% | [4] |

| Melting Point | 64-67 °C | [3] |

| Boiling Point (non-deuterated) | 196 °C | |

| Appearance | Solid / Crystals | [2][3] |

Isotopic Enrichment and Purity

The isotopic enrichment of a stable isotope-labeled compound is a measure of the mole fraction of the specific isotope at a given atomic position, expressed as a percentage.[5] For this compound, the specified isotopic purity is 98 atom % D.[3] This indicates that at the four deuterium-labeled positions on the benzene ring, 98% of the atoms are deuterium. It is important not to confuse isotopic enrichment with the overall percentage of molecules that are the fully deuterated (d4) species.[5]

The chemical purity of ≥98% signifies that the bulk material consists of at least 98% 1-Bromo-4-chlorobenzene, including all its isotopologues (d4, d3, etc.), with the remainder being chemical impurities.[4]

Experimental Protocols

Application as an Internal Standard in Quantitative Analysis (GC-MS, LC-MS)

Deuterated compounds like this compound are widely used as internal standards in quantitative mass spectrometry analysis.[1] Their chemical behavior is nearly identical to their non-deuterated counterparts, but they are distinguishable by their higher mass. This allows for accurate quantification of the analyte of interest by correcting for variations in sample preparation and instrument response.

General Protocol:

-

Standard Preparation: A stock solution of this compound is prepared in a suitable solvent at a precise, known concentration.

-

Sample Spiking: A known volume of the internal standard stock solution is added to all calibration standards, quality control samples, and unknown samples before any extraction or sample preparation steps.

-

Sample Preparation: The samples are processed (e.g., via liquid-liquid extraction, solid-phase extraction, or protein precipitation) to isolate the analyte and internal standard.

-

Instrumental Analysis: The prepared samples are injected into a GC-MS or LC-MS system. The instrument is set up to monitor specific mass-to-charge ratio (m/z) transitions for both the analyte (1-Bromo-4-chlorobenzene) and the internal standard (this compound).

-

Data Analysis: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. The concentration of the analyte in the unknown samples is then calculated from this curve using their measured peak area ratios.

Caption: Workflow for using an internal standard in quantitative analysis.

Synthesis of Halogenated Benzenes via Sandmeyer Reaction

While specific synthesis details for the deuterated version are proprietary to manufacturers, the non-deuterated 1-Bromo-4-chlorobenzene can be synthesized via the Sandmeyer reaction.[6] This reaction is a versatile method for preparing aryl halides from primary aromatic amines. A similar pathway, starting with deuterated 4-bromoaniline, would be a plausible route for producing this compound.

General Protocol:

-

Diazotization: The starting primary aromatic amine (e.g., 4-bromoaniline) is treated with a cold solution of nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) to form a diazonium salt.[6]

-

Sandmeyer Reaction: The diazonium salt solution is then added to a solution containing the corresponding copper(I) halide (e.g., copper(I) chloride).[6] This results in a nucleophilic substitution where the diazonium group is replaced by the halide, yielding the desired product.[6]

-

Purification: The crude product is then purified, often through methods like sublimation, recrystallization, or chromatography.[6]

Caption: General pathway for the Sandmeyer reaction synthesis.

Conclusion

This compound, with its high isotopic enrichment and chemical purity, is an indispensable tool for researchers in analytical chemistry and drug development. Its primary application as an internal standard ensures the accuracy and reliability of quantitative data obtained from mass spectrometry-based assays. The well-established synthetic routes for halogenated aromatic compounds, such as the Sandmeyer reaction, provide a basis for understanding its production. This guide provides the core technical data and procedural context necessary for the effective application of this valuable research chemical.

References

Navigating the Isotopic Landscape: A Technical Guide to the Proper Storage and Handling of Deuterated Aromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and best practices for the proper storage and handling of deuterated aromatic compounds. Ensuring the chemical and isotopic integrity of these valuable molecules is paramount for the accuracy and reproducibility of research in fields ranging from quantitative bioanalysis to drug metabolism and pharmacokinetics. This guide offers detailed protocols, quantitative data summaries, and visual workflows to support the safe and effective use of deuterated aromatic compounds in a laboratory setting.

Core Principles of Storage and Stability

The stability of deuterated aromatic compounds is influenced by several key factors: temperature, light, moisture, and atmospheric conditions. The primary concern beyond chemical degradation is the potential for deuterium-hydrogen (H/D) exchange, which can compromise the isotopic purity of the compound.

Temperature: Lower temperatures are generally recommended to slow down chemical degradation.[1] For long-term storage, temperatures of -20°C or -80°C are often suggested.[1]

Light: Aromatic compounds can be susceptible to photodegradation. Therefore, protection from light, especially UV light, is crucial.[2]

Moisture: Water can serve as a source of protons for H/D exchange, particularly under acidic or basic conditions.[1] Therefore, a dry storage environment is essential.

Atmosphere: For sensitive compounds, storage under an inert atmosphere, such as argon or nitrogen, can prevent oxidation and interaction with atmospheric moisture.

The Kinetic Isotope Effect (KIE) and Inherent Stability

The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[2][3] This difference in bond strength gives rise to the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond proceed more slowly than those involving a C-H bond.[2][3] This inherent property can make deuterated compounds, including aromatics, more resistant to certain chemical and metabolic degradation pathways.[][5]

Recommended Storage and Handling Procedures

Adherence to proper storage and handling protocols is critical to preserve the integrity of deuterated aromatic compounds.

General Storage Recommendations

The appropriate storage conditions are compound-specific and should always be confirmed with the manufacturer's certificate of analysis. However, general guidelines can be followed:

| Storage Condition | Solid Compounds | Solutions |

| Short-Term (Weeks) | Room temperature or 2-8°C in a desiccator, protected from light. | 2-8°C in tightly sealed, amber vials. |

| Long-Term (Months to Years) | -20°C or -80°C in a desiccator, preferably under an inert atmosphere.[1] | -20°C or -80°C in tightly sealed, amber vials, preferably under an inert atmosphere. |

Handling Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coats, and chemical-resistant gloves.

-

Ventilation: Handle volatile aromatic compounds in a well-ventilated area or a fume hood.

-

Cross-Contamination: Use clean, dedicated spatulas and glassware to avoid cross-contamination.

-

Atmospheric Exposure: Minimize the time containers are open to the atmosphere to reduce exposure to moisture and oxygen. For highly sensitive compounds, handling in a glove box under an inert atmosphere is recommended.

-

Equilibration: Before opening, allow containers stored at low temperatures to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the compound.

Quantitative Stability Data

While the KIE suggests enhanced stability, the actual stability of a deuterated aromatic compound is highly dependent on its specific structure, the position of the deuterium labels, and the storage conditions. Deuterium labels on aromatic rings are generally considered stable under typical analytical conditions.[1] However, quantitative stability data is often compound-specific and should ideally be determined experimentally.

The following table presents a summary of factors influencing stability and potential outcomes, based on findings from various studies.

| Parameter | Condition | Potential Impact on Deuterated Aromatic Compounds | Implication |

| Temperature | Elevated | Increased rate of chemical degradation. | Long-term storage at room temperature or higher is generally not recommended. |

| pH | Highly Acidic or Basic | Can catalyze H/D back-exchange, especially if labile deuterium is present.[1] | Maintain neutral pH for solutions whenever possible. |

| Light | UV or Prolonged Light Exposure | Can lead to photodegradation of the aromatic structure. | Store in amber vials or in the dark. |

| Atmosphere | Presence of Oxygen | Potential for oxidation of sensitive functional groups on the aromatic ring or side chains. | Store under an inert atmosphere (e.g., Argon, Nitrogen) for sensitive compounds. |

| Storage in Solution | Prolonged | Solvent evaporation can lead to increased concentration. Adsorption to container walls. | Use tightly sealed vials. Consider the use of silanized glass for low concentration solutions. |

Experimental Protocols

The following are key experimental protocols for assessing the stability and integrity of deuterated aromatic compounds.

Protocol for Assessment of H/D Back-Exchange Stability

Objective: To determine the stability of the deuterium labels on an aromatic compound under specific experimental conditions (e.g., in a particular buffer or biological matrix).

Methodology:

-

Sample Preparation: Prepare a stock solution of the deuterated aromatic compound in an aprotic, anhydrous solvent (e.g., acetonitrile, DMSO). Spike a known concentration of the stock solution into the test medium (e.g., phosphate-buffered saline at a specific pH, plasma).

-

Incubation: Incubate the samples at a relevant temperature (e.g., 37°C for physiological studies). Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Sample Quenching and Extraction: Stop any potential enzymatic activity by adding a quenching solution (e.g., cold acetonitrile). Extract the compound from the matrix if necessary.

-

Analysis: Analyze the samples using LC-MS. Monitor the mass isotopologue distribution of the compound over time. A shift towards lower masses indicates H/D back-exchange.

-

Data Interpretation: Calculate the percentage of the deuterated form remaining at each time point to determine the rate of exchange.

Protocol for Forced Degradation Study

Objective: To identify potential degradation pathways and degradation products of a deuterated aromatic compound under stress conditions.

Methodology:

-

Prepare Stress Samples:

-

Acid/Base Hydrolysis: Dissolve the compound in 0.1 M HCl or 0.1 M NaOH and incubate at an elevated temperature (e.g., 60°C).

-

Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3%) and incubate.

-

Thermal Degradation: Store the solid compound or a solution in a sealed vial at a high temperature (e.g., 80°C).

-

Photodegradation: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber).

-

-

Time Points: Take samples at various time points.

-

Analysis: Analyze the samples using a stability-indicating method, such as HPLC-UV or LC-MS, to separate and identify the parent compound and any degradation products.

Application in Metabolic Pathway and Drug Development Research

A primary application of deuterated aromatic compounds is in the study of drug metabolism. The KIE can be used as a tool to probe metabolic pathways and to develop drugs with improved pharmacokinetic profiles.

Elucidating Metabolic Pathways

By selectively deuterating different positions on an aromatic ring or its substituents, researchers can determine the primary sites of metabolism. A significant decrease in the rate of metabolism for a deuterated analog compared to its non-deuterated counterpart indicates that the deuterated position is a site of metabolic activity.

Metabolic Switching

Blocking a primary metabolic pathway through deuteration can sometimes redirect the metabolism of a compound down a previously minor pathway.[6][7] This phenomenon, known as "metabolic switching," can lead to the formation of different metabolites and potentially altered pharmacological or toxicological profiles.[6][7]

Mandatory Visualizations

Logical Workflow for Storage and Handling

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 5. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iris.unito.it [iris.unito.it]

An In-depth Technical Guide to 1-Bromo-4-chlorobenzene-d4

This guide provides detailed information on the molecular properties of 1-Bromo-4-chlorobenzene-d4, a deuterated analog of 1-Bromo-4-chlorobenzene. This compound is of significant interest to researchers and professionals in drug development and metabolic studies, primarily utilized as an internal standard for quantitative analysis or as a tracer in metabolic profiling.

Molecular Data Summary

The key molecular identifiers and properties of this compound are summarized in the table below. This data is essential for mass spectrometry, analytical chemistry, and experimental design.

| Parameter | Value |

| Molecular Formula | C₆D₄BrCl[1] |

| Molecular Weight | 195.48 g/mol [1][2] |

| CAS Number | 134415-42-2[1][3] |

Experimental Protocols

While specific experimental protocols for the use of this compound can vary widely depending on the application, a general methodology for its use as an internal standard in a quantitative mass spectrometry-based assay is outlined below.

Objective: To quantify a non-deuterated analyte in a complex matrix using this compound as an internal standard.

Materials:

-

This compound (as the internal standard)

-

The non-deuterated analyte of interest

-

Sample matrix (e.g., plasma, urine, tissue homogenate)

-

High-purity solvents for extraction and chromatography (e.g., acetonitrile, methanol, water)

-

Analytical column suitable for the separation of the analyte

-

A mass spectrometer coupled with a liquid chromatography system (LC-MS) or gas chromatography system (GC-MS)

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of the non-deuterated analyte at a known concentration.

-

Prepare a stock solution of this compound at a known concentration.

-

Create a series of calibration standards by spiking known amounts of the analyte stock solution into the sample matrix.

-

Add a fixed amount of the this compound internal standard stock solution to each calibration standard and to the unknown samples.

-

-

Sample Preparation (e.g., Protein Precipitation):

-

To 100 µL of each standard and sample, add 300 µL of cold acetonitrile containing the internal standard.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for analysis.

-

-

LC-MS/GC-MS Analysis:

-

Inject a fixed volume of the prepared supernatant onto the analytical column.

-

Develop a chromatographic method to achieve baseline separation of the analyte and the internal standard.

-

Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both the analyte and this compound (Selected Reaction Monitoring or SRM).

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the analyte for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Molecular Structure and Composition

The following diagram illustrates the elemental composition of this compound, highlighting the core benzene ring and its substituents.

Caption: Elemental breakdown of this compound.

References

Methodological & Application

Application Note: High-Precision Quantification of Semi-Volatile Organic Compounds Using 1-Bromo-4-chlorobenzene-d4 as an Internal Standard in GC-MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantitative analysis of semi-volatile organic compounds (SVOCs), particularly halogenated aromatic compounds, using Gas Chromatography-Mass Spectrometry (GC-MS) with 1-Bromo-4-chlorobenzene-d4 as an internal standard. The use of a deuterated internal standard is a critical technique for correcting variations that can occur during sample preparation, injection, and instrument analysis, thereby significantly improving the accuracy and precision of quantitative results. This document provides detailed protocols for sample preparation, instrument parameters, and data analysis, along with representative quantitative data to demonstrate method performance.

Introduction

In the fields of environmental monitoring, pharmaceutical development, and chemical analysis, accurate quantification of trace-level organic compounds is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity. However, the multi-step nature of GC-MS analysis, from sample extraction to final detection, can introduce variability that affects the reliability of the results.

The internal standard (IS) method is a widely accepted approach to mitigate this variability. An ideal internal standard is a compound that is chemically similar to the analyte(s) of interest but is not naturally present in the samples. It is added at a known concentration to all samples, calibration standards, and quality controls. By using the ratio of the analyte response to the internal standard response, variations in sample volume, injection volume, and instrument response can be effectively normalized.

Deuterated compounds, such as this compound, are excellent internal standards for GC-MS analysis. Their physicochemical properties are nearly identical to their non-deuterated counterparts, ensuring they behave similarly during extraction and chromatography. However, their mass difference allows for their distinct detection by the mass spectrometer, preventing interference with the analyte signal. This compound is particularly well-suited for the analysis of halogenated aromatic compounds, which are common in environmental pollutants and drug metabolites.

Key Properties of this compound

A thorough understanding of the internal standard's properties is crucial for its effective implementation.

| Property | Value |

| Chemical Formula | C₆D₄BrCl |

| Molecular Weight | 195.48 g/mol |

| CAS Number | 134415-42-2 |

| Boiling Point | ~196 °C (similar to unlabeled) |

| Isotopic Purity | Typically ≥98 atom % D |

| Solubility | Soluble in common organic solvents (e.g., methanol, acetone, hexane, dichloromethane) |

| Storage Conditions | Store at room temperature, protected from light. |

Experimental Protocols

The following protocols provide a general framework. Optimization may be necessary for specific analytes, matrices, and instrumentation.

Preparation of Standard Solutions

Accurate preparation of standard solutions is fundamental to achieving reliable quantitative results.

-

Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of neat this compound. Quantitatively transfer it to a 10 mL Class A volumetric flask. Dissolve and bring to volume with methanol.

-

Internal Standard Working Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol. This working solution will be used to spike all samples, standards, and blanks.

-

Analyte Stock Solution (1000 µg/mL): Prepare a stock solution of the target analyte(s) in a similar manner.

-

Calibration Standards: Prepare a series of calibration standards by performing serial dilutions of the analyte stock solution in a suitable solvent (e.g., methanol or the final extraction solvent). A typical concentration range might be 0.1, 0.5, 1, 5, 10, 50, and 100 µg/mL. Spike each calibration standard with the Internal Standard Working Solution to a constant final concentration (e.g., 1 µg/mL).

Sample Preparation

The choice of sample preparation technique is dependent on the sample matrix. A known amount of the internal standard working solution should be added to the sample at the beginning of the preparation process.

3.2.1. Liquid-Liquid Extraction (LLE) for Aqueous Samples

-

To a 100 mL aqueous sample in a separatory funnel, add a predetermined volume of the this compound working solution.

-

Add an appropriate volume of a water-immiscible organic solvent (e.g., 50 mL of dichloromethane or hexane).

-

Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

-

Allow the layers to separate.

-

Drain the organic layer (bottom layer for dichloromethane, top layer for hexane).

-

Dry the organic extract by passing it through a funnel containing anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

The sample is now ready for GC-MS analysis.

3.2.2. Solid-Phase Extraction (SPE) for Complex Matrices (e.g., biological fluids, soil extracts)

-

Condition an appropriate SPE cartridge (e.g., C18) with a suitable solvent, followed by reagent water.

-

Load the sample, to which a known amount of the this compound working solution has been added.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the analyte and internal standard with a stronger organic solvent.

-

Concentrate the eluate under a gentle stream of nitrogen.

-

Reconstitute the residue in a solvent compatible with the GC-MS system.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters and should be optimized for the specific application and instrument.

| Parameter | Recommended Setting |

| GC System | Agilent 8890 GC or equivalent |

| Mass Spectrometer | Agilent 5977B MS or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 60 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Quantification Ion (Analyte) | To be determined based on the analyte's mass spectrum |

| Qualifier Ion(s) (Analyte) | To be determined based on the analyte's mass spectrum |

| Quantification Ion (IS) | m/z 194 (molecular ion of this compound) |

| Qualifier Ion(s) (IS) | m/z 115, 196 |

Data Analysis and Quantitative Data

Calibration Curve

A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte in the calibration standards. The response should be linear over the desired concentration range.

Table 1: Example Calibration Data for the Analysis of 1,4-Dichlorobenzene using this compound as an Internal Standard

| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |

| 1.0 | 15,234 | 450,123 | 0.0338 |

| 5.0 | 78,910 | 455,678 | 0.1732 |

| 10.0 | 155,432 | 448,910 | 0.3462 |

| 25.0 | 380,123 | 452,345 | 0.8404 |

| 50.0 | 765,432 | 451,123 | 1.6967 |

| 100.0 | 1,520,876 | 449,876 | 3.3807 |

| Linearity (R²) | \multicolumn{3}{c | }{0.9995 } |

Method Validation

Method validation is essential to ensure the reliability of the analytical results. Key parameters include recovery, precision, and the limit of detection (LOD).

Table 2: Method Validation Data for the Analysis of a Halogenated Analyte in a Spiked Water Matrix

| Parameter | Result |

| Spike Level | 10 ng/mL |

| Number of Replicates (n) | 7 |

| Mean Recovery (%) | 98.5 |

| Precision (%RSD) | 4.2 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.5 ng/mL |

Visualizations

GC-MS Internal Standard Workflow

The following diagram illustrates the general workflow for using an internal standard in a quantitative GC-MS analysis.

Caption: Workflow for quantitative GC-MS using an internal standard.

Analyte-Internal Standard Relationship

This diagram illustrates the logical relationship between the analyte and the internal standard in correcting for analytical variability.

Caption: Correction of variability using an internal standard.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of semi-volatile organic compounds, particularly halogenated aromatics, by GC-MS. This deuterated standard effectively compensates for variations in sample preparation and instrument performance, leading to high-quality data with excellent accuracy and precision. The protocols and data presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. Optimization of the described methods for specific applications will ensure the best possible analytical outcomes.

Application Note: High-Throughput Analysis of Aromatic Compounds Using 1-Bromo-4-chlorobenzene-d4 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note presents a detailed protocol for the development and validation of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of aromatic compounds in biological matrices. The method utilizes 1-Bromo-4-chlorobenzene-d4 as an internal standard (IS) to ensure accuracy and precision. The protocol covers sample preparation, chromatographic separation, and mass spectrometric conditions. Additionally, it provides a comprehensive summary of the method's performance characteristics.

Introduction

Accurate quantification of drug candidates and other small aromatic molecules in complex biological matrices is a critical aspect of drug discovery and development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and throughput. The use of a stable isotope-labeled internal standard is paramount in LC-MS/MS to compensate for variations in sample preparation, matrix effects, and instrument response.[1][2] this compound is a deuterated analog of 1-bromo-4-chlorobenzene, making it an ideal internal standard for the analysis of various aromatic compounds. Its chemical properties closely mimic those of many analytes of interest, ensuring that it behaves similarly throughout the analytical process, from extraction to detection.

This application note provides a comprehensive guide for developing a reliable LC-MS/MS method using this compound as an internal standard.

Experimental Protocols

Materials and Reagents

-

Analytes and Internal Standard: Reference standards of the target aromatic analytes and this compound (≥98% purity).

-

Solvents: LC-MS grade acetonitrile, methanol, and water.

-

Reagents: Formic acid (LC-MS grade), ammonium acetate (LC-MS grade).

-

Biological Matrix: Human plasma (or other relevant biological fluid).

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of moderately nonpolar aromatic compounds from a plasma matrix.

-

Spiking: To 100 µL of the plasma sample, add a known concentration of the target analyte(s) (for calibration standards and quality control samples) and a fixed concentration of the this compound internal standard solution (e.g., 50 ng/mL).

-

Extraction: Add 500 µL of methyl tert-butyl ether (MTBE) to the plasma sample.

-

Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Injection: Inject a portion of the reconstituted sample (e.g., 5 µL) into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable starting point for the separation of many aromatic compounds.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A gradient elution is recommended to ensure good separation of analytes from matrix components. An example gradient is provided in the table below.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 0.5 | 10 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 10 |

| 5.0 | 10 |

Mass Spectrometry (MS) Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often suitable for less polar and thermally stable compounds like halogenated benzenes. Electrospray ionization (ESI) may also be considered depending on the specific analyte.

-

Polarity: Positive or negative ion mode, to be optimized for the specific analytes.

-

Multiple Reaction Monitoring (MRM): The instrument should be operated in MRM mode for sensitive and selective quantification. Specific precursor and product ions, along with collision energies, need to be optimized for each analyte and the internal standard.

MRM Transitions for this compound (Predicted):

Due to the limited availability of published experimental data for the deuterated compound, the following MRM transitions are proposed based on the known fragmentation of similar halogenated aromatic compounds. These should be experimentally confirmed and optimized.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Starting Point |

| This compound | 196.0 | 115.0 | 20 |

| This compound | 196.0 | 79.0 | 35 |

Note: The precursor ion at m/z 196.0 corresponds to the [M+H]+ of this compound. The product ions are proposed based on the loss of bromine and subsequent fragmentation.

Data Presentation: Method Performance

The following tables summarize the expected performance of a well-developed LC-MS/MS method using this compound as an internal standard for the analysis of a hypothetical aromatic analyte.

Linearity and Sensitivity

| Analyte | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) |

| Aromatic Analyte X | 0.5 - 500 | > 0.995 | 0.5 |

Accuracy and Precision

| Analyte | Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Aromatic Analyte X | 1.5 (Low QC) | 1.45 | 96.7 | < 10 |

| Aromatic Analyte X | 75 (Mid QC) | 78.2 | 104.3 | < 8 |

| Aromatic Analyte X | 400 (High QC) | 390.1 | 97.5 | < 5 |

Visualizations

Experimental Workflow

Caption: LC-MS/MS Experimental Workflow.

Logic of Internal Standard Correction

Caption: Internal Standard Correction Logic.

Conclusion

The use of this compound as an internal standard provides a reliable and robust method for the quantification of aromatic compounds by LC-MS/MS. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry outlined in this application note serve as a strong foundation for developing and validating high-quality bioanalytical methods. The inherent advantages of using a stable isotope-labeled internal standard, such as mitigating matrix effects and correcting for procedural variations, lead to highly accurate and precise data, which is essential for confident decision-making in drug development and other research areas.

References

Application Note: Preparation of 1-Bromo-4-chlorobenzene-d4 Calibration Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the preparation of 1-Bromo-4-chlorobenzene-d4 calibration standards. This deuterated internal standard is frequently utilized in quantitative analysis, particularly in gas chromatography-mass spectrometry (GC-MS), for the detection and quantification of halogenated organic compounds in various matrices.[1][2] Accurate preparation of calibration standards is critical for generating reliable and reproducible analytical data. This protocol outlines the necessary materials, step-by-step procedures for preparing a stock solution and subsequent serial dilutions, and quality control measures to ensure the integrity of the standards.

Materials and Equipment

| Reagents and Materials | Equipment |

| This compound (purity ≥98%) | Analytical balance (4-5 decimal places) |

| High-purity solvent (e.g., Methanol, Hexane, or Dichloromethane, GC-MS grade)[3] | Volumetric flasks (Class A) |

| Pipettes (calibrated) | |

| Pipette tips | |

| Autosampler vials with caps | |

| Vortex mixer | |

| Labeling materials |

Experimental Protocol

Preparation of Stock Solution (100 µg/mL)

-

Weighing: Accurately weigh approximately 10 mg of this compound powder using an analytical balance. Record the exact weight.

-

Dissolution: Quantitatively transfer the weighed powder to a 100 mL Class A volumetric flask.

-

Solvent Addition: Add a small amount of the chosen high-purity solvent (e.g., methanol) to dissolve the powder completely.

-

Volume Adjustment: Once dissolved, bring the solution to the final volume of 100 mL with the same solvent.

-

Homogenization: Cap the flask and mix thoroughly by inverting it several times or using a vortex mixer to ensure a homogenous solution.

-

Labeling and Storage: Label the stock solution with the compound name, concentration, preparation date, and initials of the analyst. Store the stock solution in a tightly sealed, light-protecting container at a controlled low temperature, such as 4°C, to minimize degradation.[4]

Preparation of Intermediate and Working Calibration Standards

Prepare a series of calibration standards by performing serial dilutions of the stock solution. The following table provides an example of a 10-fold serial dilution to generate a range of concentrations suitable for building a calibration curve.[5][6][7]

| Standard Level | Starting Solution | Volume of Starting Solution (mL) | Final Volume (mL) | Final Concentration (µg/mL) |

| Intermediate Standard | Stock Solution (100 µg/mL) | 1 | 10 | 10 |

| Working Standard 1 | Intermediate Standard (10 µg/mL) | 1 | 10 | 1.0 |

| Working Standard 2 | Working Standard 1 (1.0 µg/mL) | 1 | 10 | 0.1 |

| Working Standard 3 | Working Standard 2 (0.1 µg/mL) | 1 | 10 | 0.01 |

| Working Standard 4 | Working Standard 3 (0.01 µg/mL) | 1 | 10 | 0.001 |

Procedure for Serial Dilution:

-

Labeling: Label a series of volumetric flasks for each working standard.

-

Dilution:

-

To prepare the Intermediate Standard , pipette 1 mL of the 100 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.

-

To prepare Working Standard 1 , pipette 1 mL of the 10 µg/mL Intermediate Standard into a 10 mL volumetric flask and dilute to the mark.

-

Repeat this process for each subsequent working standard as detailed in the table above.